2-Amino-5-(benzyloxy)phenol

Receptor Binding Selectivity Adrenergic

Sourcing regiospecific aminophenol scaffolds often leads to isomer contamination and failed transformations. 2-Amino-5-(benzyloxy)phenol (CAS 54026-40-3) resolves this with its defined 2-amino-5-benzyloxy substitution pattern essential for diazotization to 5-(benzyloxy)-2-bromoaniline. • Validated intermediate for bromoaniline derivative synthesis with precise regiochemical integrity. • Evaluated in complement inhibition (erythrocyte hemolysis assay) and A2780 ovarian tumor cell line cytotoxicity screening. • Available at 98% purity with lot-specific QC; global shipping from stocked inventory.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 54026-40-3
Cat. No. B112749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(benzyloxy)phenol
CAS54026-40-3
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)N)O
InChIInChI=1S/C13H13NO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2
InChIKeyXOJGECMCKLYLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(benzyloxy)phenol Core Properties


2-Amino-5-(benzyloxy)phenol (CAS 54026-40-3), a substituted aminophenol with an amino group at position 2 and a benzyloxy substituent at position 5, is a versatile chemical building block and a compound of interest in pharmaceutical and biological research . Its molecular structure provides distinct chemical and biological characteristics relevant to synthetic chemistry and exploratory biology, including its use as a key intermediate in multi-step organic syntheses and its reported evaluation in various biological assays . This guide provides a data-driven, evidence-based analysis of its quantifiable differentiation to support informed scientific selection and procurement decisions.

Synthetic building block for aminophenol-derived intermediates
2-Amino-5-benzyloxy regiochemistry provides distinct reactivity
Exploratory bioassay fit: receptor binding, enzyme inhibition, cytotoxicity

2-Amino-5-(benzyloxy)phenol Substitution Risks


The specific 2-amino-5-benzyloxy substitution pattern of this compound confers chemical and biological properties that are not interchangeable with other aminophenols or benzyloxy phenols. Its unique regiochemistry (ortho-amino, para-benzyloxy) influences reactivity and target interaction profiles, as demonstrated by its use as a specific starting material for synthesizing 5-(benzyloxy)-2-bromoaniline , a transformation requiring the defined substitution pattern. Furthermore, the benzyloxy group contributes to lipophilicity and potential membrane interactions distinct from simple hydroxy or methoxy analogs, a feature critical for the antimicrobial activity observed in related benzyloxy phenols [1]. The quantitative evidence in Section 3 establishes the specific, measurable differences that preclude generic substitution without risking altered experimental outcomes or synthetic pathway failure.

Regiochemistry Mismatch
Other aminophenol isomers may not support the same synthetic transformations (e.g., diazotization to bromoaniline).
Lipophilicity Profile Shift
Replacing benzyloxy with hydroxy or methoxy alters membrane interaction and antimicrobial class potential.
Bioassay Context Not Transferable
Documented bioassay evaluations (complement, lipoxygenase) may not replicate with analogs lacking the same substitution pattern.

2-Amino-5-(benzyloxy)phenol Comparative Evidence


Lack of Beta-1 Adrenergic Affinity

In a binding assay, 2-Amino-5-(benzyloxy)phenol exhibited no detectable affinity for the Beta-1 adrenergic receptor . This contrasts with the known activity of structurally related beta-adrenergic agonists, which often show measurable affinity in such assays. The lack of binding is a specific, measurable characteristic that distinguishes this compound from analogs with potential off-target cardiovascular effects.

Beta-1 Adrenergic Binding
Reported assay context
No detectable affinity
vs baseline agonists: Ki nM–µM range
Supports selectivity screening for off-target avoidance
Independent assay verification recommended
Receptor Binding Selectivity Adrenergic

Cytotoxicity in A2780 Ovarian Cancer Cells

2-Amino-5-(benzyloxy)phenol has been tested for cytotoxic potency against the A2780 human ovarian tumor cell line . While the specific IC50 value is not reported in the public summary, the assay confirms evaluation for anticancer potential. This distinguishes it from related aminophenols not tested in this oncology model, providing a targeted research entry point.

Cytotoxicity (A2780)
Data to verify
Tested against A2780 ovarian tumor cell line
IC50 not publicly reported
Supports oncology research context
Primary source required for potency assessment
Cytotoxicity Anticancer Cell-based Assay

Complement Inhibition in Erythrocyte Hemolysis

2-Amino-5-(benzyloxy)phenol was examined in a functional assay using erythrocyte hemolysis as an endpoint for complement inhibition . Although a quantitative result was not determined, this specific testing distinguishes it from aminophenol analogs lacking documented complement pathway interaction.

Complement Inhibition
Assay context
Assayed in erythrocyte hemolysis model
Quantitative result not determined
Supports complement pathway investigation context
Endpoint determination pending
Complement System Hemolysis Inflammation

Platelet 12-Lipoxygenase Inhibition

The compound was tested for in vitro inhibition of platelet 12-lipoxygenase . This enzymatic target is relevant to inflammatory and cardiovascular research. The documented testing provides a specific area of investigation not universally shared by other aminophenol building blocks.

12-Lipoxygenase Inhibition
Data to verify
Tested for platelet 12-LOX inhibition
Quantitative data in primary source
Supports eicosanoid pathway research
Obtain primary source for Ki/IC50
Lipoxygenase Inflammation Platelet

Benzyloxyphenol Antimicrobial Potential

A patent describes non-halogenated phenoxy and/or benzyloxy substituted phenols, including compounds structurally related to 2-Amino-5-(benzyloxy)phenol, as possessing antimicrobial activity [1]. Additionally, 4-(benzyloxy)phenol (monobenzone) demonstrated antimicrobial activity with a MIC value of 11 µM against Moraxella catarrhalis, comparable to ciprofloxacin's 9 µM [2]. While direct data for 2-Amino-5-(benzyloxy)phenol are absent, the shared benzyloxyphenol core suggests class-level antimicrobial potential.

Antimicrobial Potential
Class-level inference
Related 4-(benzyloxy)phenol: MIC 11 µM (M. catarrhalis)
Ciprofloxacin: 9 µM. Target compound: no direct data
Benzyloxyphenol class antimicrobial screening context
MIC for target compound pending; structure-activity study required
Antimicrobial Benzyloxyphenol Structure-Activity

2-Amino-5-(benzyloxy)phenol Research Applications


5-(Benzyloxy)-2-bromoaniline Intermediate Synthesis

2-Amino-5-(benzyloxy)phenol is a documented starting material for the synthesis of 5-(benzyloxy)-2-bromoaniline via diazotization . Its specific 2-amino-5-benzyloxy pattern is essential for this transformation, which is not possible with other aminophenol isomers. Procurement for synthetic chemistry labs focusing on bromoaniline derivatives is directly supported by this evidence.

Complement System Investigation

The compound has been examined in a functional complement inhibition assay using erythrocyte hemolysis . This prior testing positions it as a candidate for further investigation into complement-mediated diseases or inflammatory conditions, providing a starting point not available for untested aminophenols.

Benzyloxyphenol-Based Antimicrobial Discovery

Based on class-level antimicrobial activity of benzyloxyphenols [1][2], 2-Amino-5-(benzyloxy)phenol can be utilized as a scaffold for designing novel antimicrobial agents. Its unique substitution pattern may yield differentiated activity compared to simple 4-benzyloxyphenol analogs.

Ovarian Cancer Cell Line Investigation

Documented testing for cytotoxicity against the A2780 human ovarian tumor cell line provides a rationale for its use in anticancer drug discovery programs targeting this specific indication. Researchers can build upon this prior work rather than starting from an uncharacterized compound.

Application
Selection Property
Validation Focus
Bromoaniline derivative synthesis
2-Amino-5-benzyloxy regiochemistry
Diazotization route feasibility
Complement pathway research
Reported complement assay evaluation
Erythrocyte hemolysis functional assay context
Antimicrobial screening studies
Benzyloxyphenol scaffold class potential
MIC endpoint against target strains
Cancer cell-model studies
Reported cytotoxicity assay evaluation
A2780 cell viability endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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